molecular formula C13H19NO3 B1408952 3-[4-(3-Aminopropoxy)-phenyl]-propionic acid methyl ester CAS No. 1893635-95-4

3-[4-(3-Aminopropoxy)-phenyl]-propionic acid methyl ester

Cat. No.: B1408952
CAS No.: 1893635-95-4
M. Wt: 237.29 g/mol
InChI Key: KPYOLYKNJSUMQC-UHFFFAOYSA-N
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Description

It is a derivative of arachidonic acid and is known for its inhibitory effects on certain enzymes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3-Aminopropoxy)-phenyl]-propionic acid methyl ester typically involves the reaction of 4-(3-aminopropoxy)benzaldehyde with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the compound can be synthesized on a larger scale using similar reaction conditions as in laboratory synthesis. The scalability of the process depends on the availability of starting materials and the efficiency of the purification steps.

Chemical Reactions Analysis

Types of Reactions

3-[4-(3-Aminopropoxy)-phenyl]-propionic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Inhibitor of enzymes such as fatty acid amide hydrolase (FAAH) and N-acylethanolamine acid amidase (NAAA).

    Medicine: Potential therapeutic applications due to its enzyme inhibitory properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of enzymes like FAAH and NAAA. By inhibiting these enzymes, it affects the metabolism of fatty acid amides and N-acylethanolamines, which are involved in various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Arachidonic Acid Derivatives: Similar in structure and function, often used in enzyme inhibition studies.

    Fatty Acid Amide Hydrolase Inhibitors: Compounds like URB597 and PF-3845, which also inhibit FAAH.

    N-acylethanolamine Acid Amidase Inhibitors: Compounds that specifically target NAAA.

Uniqueness

3-[4-(3-Aminopropoxy)-phenyl]-propionic acid methyl ester is unique due to its dual inhibitory action on both FAAH and NAAA, making it a valuable tool in studying the metabolic pathways of fatty acid amides and N-acylethanolamines.

Properties

IUPAC Name

methyl 3-[4-(3-aminopropoxy)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-16-13(15)8-5-11-3-6-12(7-4-11)17-10-2-9-14/h3-4,6-7H,2,5,8-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPYOLYKNJSUMQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC=C(C=C1)OCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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